molecular formula C7H6BrI B3053754 1-Bromo-4-(iodomethyl)benzene CAS No. 55883-45-9

1-Bromo-4-(iodomethyl)benzene

Cat. No.: B3053754
CAS No.: 55883-45-9
M. Wt: 296.93 g/mol
InChI Key: UEWQIQAATQLBJT-UHFFFAOYSA-N
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Description

1-Bromo-4-(iodomethyl)benzene is an organic compound with the molecular formula C₇H₆BrI. It consists of a benzene ring substituted with a bromine atom and an iodomethyl group. This compound is of interest due to its unique reactivity and applications in various fields of scientific research.

Scientific Research Applications

1-Bromo-4-(iodomethyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs and diagnostic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Safety and Hazards

1-Bromo-4-(iodomethyl)benzene is considered hazardous. It has been assigned the signal word “Danger” and is associated with Hazard Statements H314 and H335, indicating that it can cause skin irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(iodomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(iodomethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The compound is usually purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(iodomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield benzyl derivatives.

    Coupling Reactions: The compound is often used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide are commonly used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Comparison with Similar Compounds

    1-Bromo-4-iodobenzene: Similar structure but lacks the methyl group.

    4-Bromobenzyl iodide: Similar structure with a different substitution pattern.

    1-Bromo-4-(chloromethyl)benzene: Similar structure with chlorine instead of iodine.

Uniqueness: 1-Bromo-4-(iodomethyl)benzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity patterns. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-bromo-4-(iodomethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWQIQAATQLBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CI)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448556
Record name 4-bromobenzyliodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55883-45-9
Record name 4-bromobenzyliodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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